molecular formula C13H17N B6201866 3-benzyl-1-azaspiro[3.3]heptane CAS No. 2694728-05-5

3-benzyl-1-azaspiro[3.3]heptane

Cat. No. B6201866
CAS RN: 2694728-05-5
M. Wt: 187.3
InChI Key:
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Description

1-Azaspiro[3.3]heptanes were synthesized, characterized, and validated biologically as bioisosteres of piperidine . They have been incorporated into the anesthetic drug Bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity .


Synthesis Analysis

The key synthesis step of 1-Azaspiro[3.3]heptanes was thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, into spirocyclic β‑lactams . Reduction of the β-lactam ring with alane produced 1‑azaspiro[3.3]heptanes .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 1-Azaspiro[3.3]heptanes is the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO .

Future Directions

The future directions for 1-Azaspiro[3.3]heptanes could involve their incorporation into other drugs as a bioisostere of piperidine .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-benzyl-1-azaspiro[3.3]heptane can be achieved through a multi-step process involving the formation of a spirocyclic intermediate.", "Starting Materials": [ "Benzylamine", "Cyclohexanone", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Bromination of cyclohexanone using bromine in the presence of sodium hydroxide to yield 2-bromo-cyclohexanone.", "Step 2: Reaction of 2-bromo-cyclohexanone with benzylamine in methanol to form 3-benzyl-2-cyclohexenone.", "Step 3: Cyclization of 3-benzyl-2-cyclohexenone with hydrochloric acid to form the spirocyclic intermediate.", "Step 4: Treatment of the spirocyclic intermediate with sodium hydroxide to yield 3-benzyl-1-azaspiro[3.3]heptane.", "Step 5: Purification of the product by washing with water, drying with sodium sulfate, and recrystallization from a mixture of diethyl ether and petroleum ether." ] }

CAS RN

2694728-05-5

Molecular Formula

C13H17N

Molecular Weight

187.3

Purity

95

Origin of Product

United States

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